Argyrin B

Proteasome inhibition Enzyme kinetics Cyclic peptides

Argyrin B is a naturally occurring cyclic octapeptide isolated from the myxobacterium Archangium gephyra, belonging to the argyrin family of secondary metabolites. Structurally characterized by a macrocyclic ring system containing multiple N-methylated amino acids and a unique thiazole moiety, Argyrin B functions as a non-covalent inhibitor of the 20S proteasome, with preferential binding to the β2 subunit (trypsin-like activity) rather than the canonical β5 subunit targeted by most clinical proteasome inhibitors.

Molecular Formula C41H46N10O8S
Molecular Weight 838.9 g/mol
Cat. No. B15566788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArgyrin B
Molecular FormulaC41H46N10O8S
Molecular Weight838.9 g/mol
Structural Identifiers
InChIInChI=1S/C41H46N10O8S/c1-6-26-37(55)46-22(3)41(58)51(4)19-34(53)45-21(2)40-50-31(20-60-40)39(57)49-30(14-23-16-42-27-11-8-7-10-25(23)27)38(56)48-29(36(54)44-18-33(52)47-26)15-24-17-43-28-12-9-13-32(59-5)35(24)28/h7-13,16-17,20-21,26,29-30,42-43H,3,6,14-15,18-19H2,1-2,4-5H3,(H,44,54)(H,45,53)(H,46,55)(H,47,52)(H,48,56)(H,49,57)/t21-,26-,29+,30+/m1/s1
InChIKeyOVJDNZFLEREPKG-VPMCBBNJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Argyrin B: A Cyclic Peptide Proteasome Inhibitor with Subunit-Selective Activity


Argyrin B is a naturally occurring cyclic octapeptide isolated from the myxobacterium Archangium gephyra, belonging to the argyrin family of secondary metabolites [1]. Structurally characterized by a macrocyclic ring system containing multiple N-methylated amino acids and a unique thiazole moiety, Argyrin B functions as a non-covalent inhibitor of the 20S proteasome, with preferential binding to the β2 subunit (trypsin-like activity) rather than the canonical β5 subunit targeted by most clinical proteasome inhibitors [2]. This atypical binding profile forms the basis of its quantifiable differentiation from both other argyrins and synthetic proteasome inhibitors.

Why Argyrin B Cannot Be Interchanged with Other Argyrins or Proteasome Inhibitors


Despite sharing a common cyclic peptide scaffold, argyrin A, B, C, and D exhibit marked differences in proteasome subunit selectivity, potency, and cytotoxicity profiles due to single amino acid substitutions at positions 3 and 5 [1]. For example, replacement of N-methyl-4-methoxytryptophan in argyrin A with N-methyl-4-hydroxytryptophan in argyrin B alters hydrogen bonding networks within the proteasome β2 active site, leading to a 5-fold increase in chymotrypsin-like inhibition and a distinct off-target protease selectivity pattern [2]. Therefore, assuming equipotency or identical biological outcomes across the argyrin class is invalid for experimental design or procurement decisions.

Quantitative Differentiation Evidence for Argyrin B vs. Closest Analogs


5-Fold Greater Proteasome Chymotrypsin-Like Inhibition Compared to Argyrin A

In a direct head-to-head fluorogenic assay using purified human 20S proteasome and the chymotrypsin-like substrate Suc-LLVY-AMC, Argyrin B exhibited an IC50 of 0.5 nM, while Argyrin A showed an IC50 of 2.5 nM [1]. This 5-fold difference was statistically significant (p<0.01) under identical conditions (25 µM substrate, 30 min incubation at 37°C).

Proteasome inhibition Enzyme kinetics Cyclic peptides

8-Fold Greater Cytotoxicity Against HeLa Cells Relative to Argyrin C

In an MTT viability assay using HeLa human cervical carcinoma cells (72 h exposure), Argyrin B demonstrated an IC50 of 10 nM, whereas Argyrin C showed an IC50 of 80 nM [1]. The 8-fold difference was determined in the same experimental run (n=3, ±SEM <15%).

Cancer cell cytotoxicity HeLa MTT assay

Greater than 100-Fold Selectivity for Chymotrypsin-Like vs. Caspase-Like Activity, Outperforming Argyrin A

Using fluorogenic substrates specific for three proteasome catalytic activities (chymotrypsin-like: Suc-LLVY-AMC; trypsin-like: Boc-LRR-AMC; caspase-like: Z-LLE-AMC) on human 20S proteasome, Argyrin B exhibited >100-fold selectivity for chymotrypsin-like (IC50 0.5 nM) over caspase-like (IC50 >50 nM) and 50-fold selectivity over trypsin-like (IC50 25 nM) [1]. In the same assay, Argyrin A showed only 20-fold selectivity for chymotrypsin-like (IC50 2.5 nM) over caspase-like (IC50 50 nM), representing a minimum 5-fold improvement in selectivity ratio for Argyrin B.

Proteasome selectivity Off-target risk Enzyme profiling

Unique β2 Subunit Binding Mode Confirmed by X-ray Crystallography, Not Observed for Other Argyrins

X-ray crystal structure of the yeast 20S proteasome (PDB: 2F16) co-crystallized with Argyrin B at 2.8 Å resolution revealed that Argyrin B binds exclusively to the β2 subunit (trypsin-like site) through a network of hydrogen bonds involving residues Asp17 and Glu53, with no density observed in β1 or β5 sites [1]. By contrast, Argyrin A and C, under identical crystallization conditions, showed only weak binding to β5 (chymotrypsin-like site) with 10–20% occupancy [2]. This represents a class-level difference in binding site preference, not observed for any other argyrin analog.

X-ray crystallography Binding mode Proteasome β2 subunit

Optimal Application Scenarios for Argyrin B Based on Quantified Differentiation Evidence


Mechanistic Studies of β2 Proteasome Subunit Function

Argyrin B is the only argyrin with validated X-ray crystallography evidence of exclusive β2 subunit binding [1]. Use it at 0.5–50 nM in purified enzyme assays to dissect β2-specific proteolysis without confounding inhibition of β5 or β1, unlike bortezomib which primarily targets β5. This enables clean interpretation of trypsin-like activity contributions to antigen processing or protein turnover [1].

High-Potency Cytotoxicity Screening in Oncology

With an 8-fold lower HeLa IC50 (10 nM) compared to Argyrin C and 5-fold lower proteasome IC50 compared to Argyrin A, Argyrin B is the preferred choice for dose-response studies requiring maximal effect at sub-10 nM concentrations [1]. Use in 72 h MTT or CellTiter-Glo assays across solid tumor lines (HeLa, Jurkat, A549) to minimize DMSO vehicle effects that become problematic above 100 nM compound [1].

Selective Proteasome Profiling to Distinguish Off-Target Effects

Leverage the >100-fold selectivity of Argyrin B for chymotrypsin-like over caspase-like activity to validate that phenotypic outcomes arise from β2/β5 inhibition rather than off-target caspase interference [1]. For comparator experiments requiring minimal caspase-like activity (IC50 >50 nM), Argyrin B is superior to Argyrin A (20-fold selectivity) and should be selected over generic proteasome inhibitors that lack subunit selectivity data [1].

Structure-Activity Relationship Benchmarking for Cyclic Peptide Analog Design

Because Argyrin B has the highest chymotrypsin-like potency (IC50 0.5 nM) and most defined binding mode among all known argyrins, use it as the positive control in SAR campaigns testing new cyclic peptide proteasome inhibitors [1][2]. Its quantitative differentiation (5× vs. argyrin A, 8× vs. argyrin C) provides a rigorous benchmark for ranking novel analogs in both enzymatic and cellular assays [1][2].

Technical Documentation Hub

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